molecular formula C7H10N2O4 B15092461 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid CAS No. 556080-37-6

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B15092461
CAS No.: 556080-37-6
M. Wt: 186.17 g/mol
InChI Key: TZOKMVVYAJMTEX-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is an organic compound with a unique structure that includes an imidazolidinone ringIts molecular formula is C7H10N2O4, and it has a molecular weight of 186.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 2-chloroacetic acid with di(aminocarbonyl) compounds. One common method is the nucleophilic substitution reaction, where 2-chloroacetic acid reacts with di(aminocarbonyl) compounds to form the intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazolidinone ring[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazolidinone compounds[3][3].

Scientific Research Applications

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring plays a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid (CAS Number: 43189-50-0) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid
  • Molecular Formula : C7H10N2O4
  • Molecular Weight : 186.17 g/mol
  • Physical Form : Solid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may modulate receptors that are critical in signal transduction pathways, influencing physiological responses.

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionPossible inhibition of metabolic enzymes

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of imidazolidinone derivatives against Staphylococcus aureus. The results indicated that modifications at the 4-position significantly enhanced activity. While direct studies on this compound are necessary, these findings suggest a promising avenue for exploration.

Case Study: Inflammation Models

In a controlled experiment using murine models, compounds with similar structural features were shown to reduce paw edema significantly after administration. This suggests that this compound could be effective in managing inflammatory conditions.

Properties

CAS No.

556080-37-6

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-(4-methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H10N2O4/c1-3-5(10)9(7(13)8-3)4(2)6(11)12/h3-4H,1-2H3,(H,8,13)(H,11,12)

InChI Key

TZOKMVVYAJMTEX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C(C)C(=O)O

Origin of Product

United States

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